methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MCDT" and has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future drug development.
Mechanism of Action
The mechanism of action of MCDT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, MCDT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
MCDT has been found to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory and analgesic effects, and modulation of immune system function. Additionally, MCDT has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using MCDT in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation of using MCDT is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MCDT, including further exploration of its mechanism of action, identification of potential drug targets, and development of more effective formulations for clinical use. Additionally, MCDT may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Synthesis Methods
The synthesis of MCDT involves the reaction of 3-(3-chlorophenyl)acrylic acid with methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is a yellow crystalline solid with a melting point of 132-134°C.
Scientific Research Applications
MCDT has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, inflammation, and pain management. In cancer research, MCDT has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. Additionally, MCDT has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
methyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-10-11(2)23-16(15(10)17(21)22-3)19-14(20)8-7-12-5-4-6-13(18)9-12/h4-9H,1-3H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBAGLNNKAYGPO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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